molecular formula C11H14O B2370069 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol CAS No. 66377-63-7

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol

Cat. No.: B2370069
CAS No.: 66377-63-7
M. Wt: 162.232
InChI Key: LBARXHIIOCOWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a hydroxymethyl group is attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol undergoes various chemical reactions, including:

Major products formed from these reactions include 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, 1,2,3,4-tetrahydronaphthalene, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its partially hydrogenated naphthalene ring and the presence of the hydroxymethyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBARXHIIOCOWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66377-63-7
Record name (1,2,3,4-tetrahydronaphthalen-1-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

200 mg (1.10 mmol) of 1,2,3,4-tetrahydro-naphthalen-1-carboxylic acid compound was dissolved in 9 mL of tetrahydrofuran, and then 129 mg (3.30 mmol) of lithium aluminum hydride was added at 0° C. and stirred at room temperature for 1 hour. Water was slowly added to quench the reaction, and when a gel was formed by adding ethyl acetate, the celite was filtered. Then, the residue was dissolved again in 20 mL of ethyl acetate and the organic layer was washed with distilled water three times. The organic layer was dried with anhydrous sodium sulfate and filtered, and the filtrate was concentrated under reduced pressure to give 180 mg of colorless oil (yield: 97%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

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